molecular formula C10H14N2O2 B1429205 Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1242850-22-1

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No. B1429205
M. Wt: 194.23 g/mol
InChI Key: YFTXPFMYPSQOBD-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Compounds with the pyrrolopyrazine scaffold, such as Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate, have exhibited a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, in an antimicrobial application, the compound might be tested against a range of bacteria to determine its effectiveness. The compound could be applied directly to the bacteria in a growth medium and the rate of bacterial growth compared to a control sample could be measured .
  • Results or Outcomes : While the specific results or outcomes would depend on the specific application, compounds with the pyrrolopyrazine scaffold have generally shown promising results in the biological activities mentioned above .
  • Scientific Field : Agriculture
  • Summary of the Application : Pyrrolopyrazine derivatives, including Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate, are known as key N-heterocycles with potential use in agriculture . The specific applications in agriculture are not detailed, but these compounds could potentially be used in the development of new pesticides or fertilizers .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific agricultural application. For example, if the compound is being used as a pesticide, it might be applied to crops in a field trial to determine its effectiveness at controlling pests .
  • Scientific Field : Drug Discovery
  • Summary of the Application : Pyrrolopyrazine derivatives, including Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate, are known to be key N-heterocycles with potential use in drug discovery . These compounds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, in an antitumor application, the compound might be tested against a range of cancer cell lines to determine its effectiveness. The compound could be applied directly to the cells in a growth medium and the rate of cell growth compared to a control sample could be measured .
  • Results or Outcomes : While the specific results or outcomes would depend on the specific application, compounds with the pyrrolopyrazine scaffold have generally shown promising results in the biological activities mentioned above .

Future Directions

Pyrrolopyrazine derivatives, including Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-4,6,9,11H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTXPFMYPSQOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 2
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 3
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 4
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 5
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 6
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate

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